An In-depth Technical Guide to the Chemical and Analytical Profile of Diquat Monopyridone Bromide
An In-depth Technical Guide to the Chemical and Analytical Profile of Diquat Monopyridone Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of diquat monopyridone bromide, a primary metabolite and photodegradation product of the widely used herbicide diquat. This document delves into the chemical structure, spectroscopic properties, and analytical methodologies for the detection and quantification of this compound. Furthermore, it explores its toxicological significance in comparison to its parent compound, diquat. This guide is intended to serve as a critical resource for researchers in environmental science, toxicology, and drug development, providing foundational knowledge and practical methodologies for the study of diquat and its metabolic fate.
Introduction: The Metabolic Transformation of Diquat
Diquat, a non-selective contact herbicide, is extensively used in agriculture for weed control and as a desiccant.[1][2] Its mode of action involves the generation of reactive oxygen species (ROS), leading to rapid cell membrane damage and plant death.[3] In mammals, diquat is metabolized to two primary metabolites: diquat monopyridone (DQ-M) and diquat dipyridone (DQ-D).[1] Diquat monopyridone is also a known photodegradation product of diquat in the environment.[4] Understanding the chemical and toxicological properties of these metabolites is crucial for a comprehensive assessment of the environmental and health impacts of diquat. This guide focuses specifically on the monopyridone metabolite, providing an in-depth analysis of its chemical structure and analytical characterization.
Diquat is metabolized in rats and humans, with diquat monopyridone being a significant product found in both urine and feces.[1] The transformation of diquat to its monopyridone and dipyridone metabolites is an important detoxification pathway.[4][5]
Chemical Structure and Properties of Diquat Monopyridone Bromide
The systematic name for diquat monopyridone is 6,7-Dihydro-4-oxo-dipyrido[1,2-a:2′,1′-c]pyrazin-8-ium. When associated with a bromide counter-ion, it forms diquat monopyridone bromide.
Chemical Formula: C₁₂H₁₁BrN₂O[6]
Molecular Weight: 279.13 g/mol [6]
CAS Number: 54016-01-2[7]
Structural Elucidation
The chemical structure of the diquat monopyridone cation is depicted below. The structure is characterized by a tricyclic system containing two pyridine rings and a pyrazine ring, with one of the pyridine rings being oxidized to a pyridone.
Caption: Figure 1. Chemical structure of the diquat monopyridone cation.
Spectroscopic Characterization
The definitive identification of diquat monopyridone bromide relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a powerful tool for the identification and quantification of diquat monopyridone. In positive electrospray ionization mode (ESI+), diquat monopyridone is typically observed as a singly charged cation.
Table 1: High-Resolution Mass Spectrometry Data for Diquat Monopyridone
| Ion Species | Calculated m/z | Observed m/z |
| [M]⁺ | 199.0866 | 199.1[1] |
A proposed fragmentation pathway for the diquat monopyridone cation is illustrated below. Collision-induced dissociation (CID) of the parent ion leads to characteristic product ions that can be used for confirmation in tandem mass spectrometry (MS/MS) experiments.
Caption: Figure 2. Proposed MS/MS fragmentation pathway for diquat monopyridone.
The primary fragmentation pathways involve the loss of an ethylene group (-C₂H₄) and a carbonyl group (-CO).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show a series of signals in the aromatic region corresponding to the protons on the pyridine and pyridone rings. The protons on the ethylene bridge and the adjacent carbons would appear in the aliphatic region.
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the pyridone ring, the aromatic carbons, and the aliphatic carbons of the ethylene bridge. Quantitative ¹³C NMR can be a powerful tool for the analysis of complex mixtures, although it has lower sensitivity compared to ¹H NMR.[8][9]
Analytical Methodologies
The detection and quantification of diquat monopyridone in various matrices, such as biological fluids and environmental samples, are critical for toxicological and environmental monitoring.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective technique for the pre-concentration and purification of diquat and its metabolites from complex matrices.
Experimental Protocol: SPE of Diquat Monopyridone from Water
-
Cartridge Conditioning: Condition a weak cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of 25 mM phosphate buffer (pH 7).
-
Sample Loading: Load the pre-treated water sample (adjusted to pH 7) onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.
-
Washing: Wash the cartridge with 3 mL of 25 mM phosphate buffer (pH 7) to remove interfering substances.
-
Elution: Elute the retained analytes with 3 mL of an appropriate solvent, such as 10% formic acid in acetonitrile.[10]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for instrumental analysis.[10]
Caption: Figure 3. Solid-Phase Extraction workflow for diquat monopyridone.
Instrumental Analysis: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective determination of diquat monopyridone.
Experimental Protocol: UPLC-MS/MS Analysis of Diquat Monopyridone in Plasma
-
Sample Preparation: Precipitate proteins from 50 µL of plasma with 150 µL of acetonitrile. Centrifuge and dilute the supernatant with ultrapure water.[1]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Table 2: UPLC-MS/MS Parameters for Diquat Monopyridone Analysis
| Parameter | Value | Reference |
| Chromatography | ||
| Column | CORTECS® UPLC® HILIC (100 mm × 2.1 mm, 1.6 µm) | [1] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.5% Formic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Flow Rate | 0.35 mL/min | [1] |
| Mass Spectrometry | ||
| Ionization Mode | ESI+ | [1] |
| Capillary Voltage | 1.0 kV | [1] |
| Cone Voltage | 35 V | [1] |
| Desolvation Temperature | 460 °C | [1] |
| MRM Transition (Quantification) | 199.1 → 155.1 | [1] |
| MRM Transition (Confirmation) | 199.1 → 78.3 | [1] |
Toxicological Significance
The toxicity of diquat monopyridone is an area of active research. While it is generally considered to be less acutely toxic than its parent compound, diquat, it is not without biological effects.
Acute Toxicity
Studies in rats have shown that the oral LD50 of diquat monopyridone is greater than 4000 mg/kg body weight, indicating a lower acute toxicity compared to diquat (oral LD50 in rats: 215–235 mg/kg bw).
Mechanism of Toxicity
Similar to diquat, diquat monopyridone has been shown to induce oxidative stress.[7][11] Studies in zebrafish have demonstrated that exposure to diquat monopyridone can lead to an increase in reactive oxygen species (ROS) and lipid peroxidation.[7][11] However, in some studies, the effect was less pronounced compared to diquat and diquat dipyridone.[11]
Caption: Figure 4. Simplified toxicological pathway of diquat monopyridone.
Conclusion
Diquat monopyridone bromide, as a key metabolite and degradation product of diquat, warrants significant attention in toxicological and environmental research. This guide has provided a detailed overview of its chemical structure, spectroscopic properties, and analytical methodologies. The availability of robust analytical methods, such as UPLC-MS/MS, allows for the accurate monitoring of this compound in various matrices. While diquat monopyridone exhibits lower acute toxicity than its parent compound, its potential to induce oxidative stress highlights the importance of further research into its long-term health and environmental effects. The information presented herein serves as a foundational resource for scientists and researchers dedicated to understanding the complete lifecycle and impact of diquat-based herbicides.
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